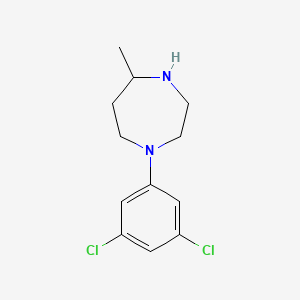
1-(3,5-Dichlorophenyl)-5-methyl-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dichlorophenyl)-5-methyl-1,4-diazepane is an organic compound characterized by a diazepane ring substituted with a 3,5-dichlorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dichlorophenyl)-5-methyl-1,4-diazepane typically involves the reaction of 3,5-dichlorobenzyl chloride with 5-methyl-1,4-diazepane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dichlorophenyl)-5-methyl-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the diazepane ring or the phenyl group, depending on the reagents and conditions used
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
1-(3,5-Dichlorophenyl)-5-methyl-1,4-diazepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-(3,5-Dichlorophenyl)-5-methyl-1,4-diazepane involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, disrupting normal cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone
- 1-(3,5-Dichlorophenyl)-2-thiourea
- 3,5-Dichlorophenyl isothiocyanate
Comparison: 1-(3,5-Dichlorophenyl)-5-methyl-1,4-diazepane is unique due to its diazepane ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Biological Activity
1-(3,5-Dichlorophenyl)-5-methyl-1,4-diazepane is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure features a diazepane ring, which is known for its interactions with various biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- Molecular Formula : C_{11}H_{12}Cl_2N_2
- Molecular Weight : Approximately 259.17 g/mol
- Structure : A seven-membered heterocyclic ring containing two nitrogen atoms, substituted at the 3 and 5 positions with chlorine atoms.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that it may act as an antagonist to neurokinin-1 (NK-1) receptors, which play a crucial role in pain perception and mood regulation. The compound's ability to influence neurotransmitter systems indicates potential applications in treating psychiatric disorders.
Neurokinin-1 Receptor Antagonism
Research has demonstrated that this compound can effectively displace substance P from NK-1 receptor sites in human cell lines. This interaction suggests that the compound may modulate neurokinin signaling pathways involved in various physiological processes.
Antimicrobial Activity
In addition to its neuropharmacological effects, this compound has shown potential antimicrobial properties. Studies indicate that it may inhibit the growth of certain bacterial strains, making it a candidate for further exploration in the development of antimicrobial agents.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound:
- Study 1 : A binding assay conducted on human cell lines revealed that the compound effectively interacts with NK-1 receptors. The findings indicated a significant displacement of substance P, suggesting its potential as a therapeutic agent for conditions like depression and anxiety.
- Study 2 : In vitro evaluations demonstrated antimicrobial activity against several strains of bacteria. The compound's structure appears to enhance its ability to penetrate bacterial membranes and disrupt cellular functions.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(2,5-Dichlorophenyl)-1,4-diazepane | Different substitution pattern on phenyl ring | Neurokinin receptor antagonist |
| 1-(3,4-Dichlorophenyl)-5-methyl-1,4-diazepane | Similar diazepane structure | Antimicrobial and neuropharmacological properties |
Properties
Molecular Formula |
C12H16Cl2N2 |
|---|---|
Molecular Weight |
259.17 g/mol |
IUPAC Name |
1-(3,5-dichlorophenyl)-5-methyl-1,4-diazepane |
InChI |
InChI=1S/C12H16Cl2N2/c1-9-2-4-16(5-3-15-9)12-7-10(13)6-11(14)8-12/h6-9,15H,2-5H2,1H3 |
InChI Key |
CTKBZOADVOANTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CCN1)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















